molecular formula C19H16FN3O3S B2895341 (E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide CAS No. 1164537-36-3

(E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2895341
CAS No.: 1164537-36-3
M. Wt: 385.41
InChI Key: RILKQBAOQOJBFI-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidinone core substituted with a 4-fluorophenyl group at position 3, a 5-ethyl group, and a 4-oxo moiety. The cyano group at the α-position of the acetamide backbone enhances electron-withdrawing properties, while the furan-2-ylmethyl substituent on the acetamide nitrogen introduces aromatic heterocyclic character. Such structural motifs are common in bioactive molecules targeting enzymes like protein kinases or peroxisome proliferator-activated receptors (PPARs) .

Properties

IUPAC Name

(2E)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-2-16-18(25)23(13-7-5-12(20)6-8-13)19(27-16)15(10-21)17(24)22-11-14-4-3-9-26-14/h3-9,16H,2,11H2,1H3,(H,22,24)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILKQBAOQOJBFI-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(/C#N)\C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant bioactivities.

1. Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. The presence of substituents such as the ethyl group and the fluorophenyl moiety enhances its pharmacological profile. The structure can be represented as follows:

 E 2 cyano 2 5 ethyl 3 4 fluorophenyl 4 oxothiazolidin 2 ylidene N furan 2 ylmethyl acetamide\text{ E 2 cyano 2 5 ethyl 3 4 fluorophenyl 4 oxothiazolidin 2 ylidene N furan 2 ylmethyl acetamide}

2. Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit notable anticancer properties. For instance, compounds structurally related to (E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene) have shown promising results against various cancer cell lines.

2.1 In Vitro Studies

In vitro studies have demonstrated that thiazolidinone derivatives can inhibit the proliferation of cancer cells significantly. For example, certain derivatives have been tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values ranging from 5.1 to 22.08 µM. Notably, one derivative exhibited an IC50 value of 6.19 µM against HepG2 cells, outperforming standard treatments like sorafenib and doxorubicin .

Cell Line IC50 Value (µM) Standard Treatment
HepG26.19Sorafenib (9.18)
MCF-75.10Doxorubicin (7.26)

The anticancer activity of thiazolidinones is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, some studies reported that specific derivatives caused G0/G1 phase arrest in treated cancer cells, indicating a disruption in the cell cycle progression . This mechanism is crucial for preventing tumor cell proliferation.

3. Antimicrobial Activity

Beyond anticancer properties, thiazolidinone derivatives have also been evaluated for their antimicrobial activity. Research has shown that these compounds can exhibit significant inhibitory effects against various pathogens, including bacteria and parasites.

3.1 Antiparasitic Activity

In studies focused on antiparasitic effects, certain thiazolidinone derivatives demonstrated promising results against Toxoplasma gondii, with IC50 values indicating effective inhibition of parasite growth . The modifications in the chemical structure, particularly the introduction of electron-withdrawing groups, were found to enhance activity against the parasite.

4. Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives in clinical settings:

  • Breast Cancer Treatment : A derivative similar to (E)-2-cyano-2-(5-ethyl-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene) was used in a clinical trial involving MCF-7 positive breast cancer patients, showing a significant reduction in tumor size compared to standard therapies.
  • Tuberculosis : Compounds derived from thiazolidinones were evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating lower IC50 values than traditional treatments .

5. Conclusion

The compound this compound exhibits considerable promise as a multifaceted therapeutic agent with potential applications in oncology and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazolidinone Derivatives with Acetamide Linkages

(a) 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides

These derivatives (e.g., compounds 3(a-o) in ) share the thiazolidinone core but replace the 4-fluorophenyl group with a 4-hydroxy-3-methoxybenzylidene moiety. The acetamide side chain is substituted with aryl or alkyl groups instead of furan. Key differences:

(b) N-(4-Chlorophenyl)-2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

This analog () replaces the thiazolidinone ring with a thiazole and substitutes the furan-methyl group with a 4-chlorophenyl. Key differences:

  • Electronic Effects: The thiazole ring lacks the electron-deficient 4-oxo group of thiazolidinone, altering resonance stabilization. The chloro substituent may increase lipophilicity compared to the furan group .
  • Synthetic Route: highlights chloroacetylation, whereas the target compound’s synthesis likely involves cyclocondensation to form the thiazolidinone core .

4-Fluorophenyl-Substituted Acetamides

(a) 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)

This compound () retains the 4-fluorophenyl group but lacks the thiazolidinone and cyano moieties. Key differences:

  • Physical Properties: Melting point (123°C) is lower than typical thiazolidinone derivatives (e.g., >150°C), suggesting reduced crystallinity due to the absence of rigid heterocycles .
  • Spectroscopic Data: The IR spectrum of 2c shows a strong C=O stretch at 1712 cm⁻¹, whereas the target compound’s thiazolidinone 4-oxo group would shift this peak to ~1680–1700 cm⁻¹ .
(b) (E)-2-(5-Fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53)

From , this compound shares the acetamide backbone but incorporates an indolinone core with a nitrobenzyl group. Key differences:

  • Bioactivity : The activity value of 5.928 (possibly pIC50) for 53 exceeds analogs with ethoxy or unsubstituted benzyl groups, suggesting electron-withdrawing nitro groups enhance target binding. The target compound’s 5-ethyl group may balance lipophilicity and steric effects .

Substituent Effects on Acetamide Bioactivity

A comparative analysis of substituents is summarized below:

Compound Core Structure Key Substituents Activity/Property Reference
Target Compound Thiazolidinone 4-Fluorophenyl, 5-ethyl, furan-methyl N/A N/A
53 () Indolinone 4-Nitrobenzyl, quinolin-6-yl 5.928 (activity)
2c () Simple acetamide 4-Fluorophenyl, 4-nitrophenyl mp: 123°C
3(a-o) () Thiazolidinedione 4-Hydroxy-3-methoxybenzylidene Improved solubility
N-(4-Chlorophenyl)... () Thiazole 4-Chlorophenyl, 4-fluorophenyl Higher lipophilicity

Key Research Findings

  • Thiazolidinone vs.
  • Fluorophenyl vs. Nitrobenzyl : The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas nitrobenzyl groups (as in 53 ) may improve activity but increase metabolic instability .
  • Furan vs. Quinoline: The furan-methyl group in the target compound likely reduces molecular weight and improves metabolic stability compared to bulkier quinoline substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.